molecular formula C20H21ClFN3O2 B1243836 N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2-oxo-1-imidazolidinyl]acetamide

N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2-oxo-1-imidazolidinyl]acetamide

Cat. No.: B1243836
M. Wt: 389.8 g/mol
InChI Key: JBQWAJVJFOCKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2-oxo-1-imidazolidinyl]acetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Synthesis and Antimicrobial Studies

  • Synthesis Processes : A study conducted by Patel, Mistry, and Desai (2009) explored the synthesis of 4-Oxo-thiazolidine derivatives, involving a compound structurally related to N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2-oxo-1-imidazolidinyl]acetamide. The research focused on the synthesis process, providing insights into the chemical transformations and reactions involved in creating such compounds (Patel, Mistry, & Desai, 2009).

  • Antimicrobial Properties : Another study by Desai et al. (2008) investigated the synthesis and antibacterial properties of related 4-Oxo-thiazolidines and 2-Oxo-azetidines, highlighting the potential antibacterial applications of these compounds. The research suggests that derivatives of this compound may exhibit similar antimicrobial properties (Desai et al., 2008).

  • Anti-Inflammatory Activity : Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and tested them for anti-inflammatory activity. This study indicates the potential for this compound derivatives to be used in anti-inflammatory applications (Sunder & Maleraju, 2013).

  • Photovoltaic Efficiency Modeling : Mary et al. (2020) studied the photochemical and thermochemical modeling of benzothiazolinone acetamide analogs, which are structurally related to this compound. Their research suggests potential applications of these compounds in dye-sensitized solar cells (DSSCs), indicating a possible avenue for energy-related applications of such compounds (Mary et al., 2020).

Properties

Molecular Formula

C20H21ClFN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-yl]acetamide

InChI

InChI=1S/C20H21ClFN3O2/c21-17-7-5-15(6-8-17)9-10-23-19(26)14-25-12-11-24(20(25)27)13-16-3-1-2-4-18(16)22/h1-8H,9-14H2,(H,23,26)

InChI Key

JBQWAJVJFOCKLV-UHFFFAOYSA-N

SMILES

C1CN(C(=O)N1CC2=CC=CC=C2F)CC(=O)NCCC3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(C(=O)N1CC2=CC=CC=C2F)CC(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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